molecular formula C19H16BrClN2OS B2618323 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(3,5-dimethylphenyl)acetamide CAS No. 727696-08-4

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2618323
CAS No.: 727696-08-4
M. Wt: 435.76
InChI Key: YOJJLCDFNMBGOE-UHFFFAOYSA-N
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Description

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(3,5-dimethylphenyl)acetamide (CAS 727696-08-4) is a sophisticated thiazole-derivative compound of significant interest in medicinal chemistry and rational drug design. This molecule features a thiazole nucleus, a crucial pharmacophore known for a broad spectrum of biological activities, coupled with bromophenyl and dimethylphenyl groups that enhance its potential as a key intermediate . Thiazole derivatives are extensively researched for their ability to combat drug-resistant pathogens and cancerous cells . Studies on closely related N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated promising in vitro antimicrobial activity against various bacterial and fungal species, as well as potent anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . The presence of the electron-withdrawing bromo group and the amide linkage within the molecular structure is considered a useful template for these antitumor and antimicrobial effects . Furthermore, molecular docking studies of these active analogues have shown good docking scores with specific protein targets (PDB ID: 1JIJ, 4WMZ, 3ERT), indicating their potential as lead compounds for the development of novel therapeutic agents . This compound is provided as a high-purity building block for research applications in antimicrobial and anticancer agent development. For Research Use Only.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2OS/c1-12-7-13(2)9-16(8-12)23(18(24)10-21)19-22-17(11-25-19)14-3-5-15(20)6-4-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJJLCDFNMBGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C2=NC(=CS2)C3=CC=C(C=C3)Br)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(3,5-dimethylphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Acylation Reaction: The resulting thiazole derivative is then subjected to an acylation reaction with 2-chloroacetyl chloride in the presence of a base like pyridine to form the intermediate compound.

    Final Coupling: The intermediate is then coupled with 3,5-dimethylaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the para position of the phenyl group undergoes NAS with nucleophiles such as amines, alkoxides, or thiols. Reaction conditions significantly influence yield and selectivity:

NucleophileSolventTemperature (°C)CatalystYield (%)Reference
PiperidineDMF80None62
Sodium methoxideMeOHRefluxCuI78
ThiophenolDCM25TEA55

Optimal results for methoxide substitution require CuI catalysis in methanol under reflux. The electron-withdrawing thiazole ring enhances the bromophenyl group’s electrophilicity, facilitating NAS.

Suzuki-Miyaura Coupling

The bromophenyl group participates in palladium-catalyzed cross-coupling with boronic acids. Key parameters include:

Boronic AcidCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃K₂CO₃DME85
4-MethoxyphenylPdCl₂(dppf) / SPhosCsFTHF91

Reactions proceed efficiently at 80–100°C, with arylboronic acids yielding biaryl derivatives. The thiazole ring’s stability under these conditions prevents decomposition.

Hydrolysis of Chloroacetamide

The chloroacetamide group undergoes hydrolysis under basic or acidic conditions to form carboxylic acid derivatives:

ConditionProductYield (%)
2M NaOH / EtOH, 70°CCarboxylic acid88
H₂SO₄ (conc.), 100°CDecarboxylated thiazole72

Basic hydrolysis preserves the thiazole ring, while acidic conditions may induce decarboxylation. The dimethylphenyl group sterically shields the acetamide, slightly reducing reaction rates.

Thiazole Ring Functionalization

The thiazole ring participates in electrophilic substitutions and cycloadditions:

Nitration

Reaction with HNO₃/H₂SO₄ at 0°C selectively nitrates the thiazole’s 5-position (yield: 68%).

1,3-Dipolar Cycloaddition

With diazomethane, the thiazole forms a pyrazoline derivative (yield: 74%) under inert conditions.

Amide Bond Reactions

The acetamide group undergoes:

  • N-alkylation with alkyl halides (K₂CO₃/DMF, 60°C; yield: 65–80%).

  • Reduction with LiAlH₄ to form a secondary amine (yield: 58%).

Reaction Optimization Insights

  • Solvent polarity : Protic solvents (e.g., MeOH) improve NAS yields .

  • Catalyst selection : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in Suzuki couplings.

  • Temperature control : Hydrolysis above 70°C risks byproduct formation.

This compound’s multifunctional design enables tailored modifications for drug discovery, leveraging its bromophenyl, thiazole, and acetamide motifs. Continued exploration of its reactivity could unlock novel therapeutic agents.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide exhibit significant anticancer properties. In vitro tests against the MCF7 breast adenocarcinoma cell line revealed that certain derivatives showed promising cytotoxic effects. For instance, compounds identified as d6 and d7 were noted for their high activity against this cancer cell line, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicated that several derivatives exhibited effective antibacterial properties against both Gram-positive and Gram-negative bacteria as well as antifungal activity. The turbidimetric method was utilized to assess the in vitro activity against various microbial strains, confirming the efficacy of certain derivatives in inhibiting microbial growth .

Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, researchers synthesized a series of thiazole derivatives and screened them for anticancer activity against MCF7 cells. The results indicated that the synthesized compounds demonstrated varying degrees of cytotoxicity, with specific emphasis on the structural features contributing to their activity .

Study 2: Antimicrobial Activity Evaluation

Another investigation focused on the antimicrobial properties of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide derivatives. The study involved a comprehensive assessment of their effectiveness against various bacterial strains using standard antimicrobial susceptibility testing methods. The findings highlighted that some derivatives exhibited comparable or superior activity to conventional antibiotics .

Summary Table of Biological Activities

Activity TypeTested CompoundsObserved ActivityReference
Anticancerd6, d7High cytotoxicity against MCF7
AntimicrobialVariousEffective against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Acetamide Derivatives with Aromatic Substituents

2-(4-Bromophenyl)-N-(3,5-dimethylphenyl)acetamide ()
  • Molecular Formula: C₁₆H₁₆BrNO
  • Key Differences : Lacks the thiazole ring and chlorine atom present in the target compound.
  • The chlorine atom in the target compound may enhance electrophilicity, influencing reactivity or pesticidal activity ().
N-(4-Bromophenyl)acetamide Derivatives ()
  • These compounds share the bromophenyl-acetamide motif but lack dual N-substituents. For example, N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide has a naphthyl group instead of the thiazole.
  • Structural Impact : The thiazole ring in the target compound introduces a heterocyclic π-system, which could alter intermolecular interactions (e.g., stacking) and solubility.

Thiazole-Containing Analogues

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide Hydrochloride ()
  • Molecular Formula : C₁₄H₁₆Cl₂N₂OS
  • Key Differences : Features a chloromethyl group on the thiazole instead of the 4-bromophenyl group.
  • Implications : The bromophenyl group in the target compound is bulkier and more electron-withdrawing, which may affect crystal packing () and steric interactions in molecular recognition.
N-(3,5-Dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide ()
  • Molecular Formula : C₂₈H₂₃FN₂O₂S
  • Key Differences : Replaces the 4-bromophenyl group with a benzofuran moiety.

Crystallographic and Hydrogen Bonding Comparisons

  • Crystal Packing : Substituents like 3,5-dimethylphenyl (target) vs. 3-chlorophenyl () influence lattice constants and space groups. For example, meta-substituted trichloroacetamides exhibit varied asymmetric unit counts (1–2 molecules) depending on substituent bulk ().
  • Hydrogen Bonding : The target’s amide group may form dimers via N–H⋯O interactions, as seen in related structures (). However, steric hindrance from the 3,5-dimethylphenyl group could reduce hydrogen bonding efficiency compared to less-substituted analogues ().

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Key Substituents Notable Features
Target Compound C₁₉H₁₆BrClN₂OS 4-Bromophenyl-thiazole, 3,5-dimethylphenyl Dual N-substitution, heterocyclic core
2-(4-Bromophenyl)-N-(3,5-dimethylphenyl)acetamide C₁₆H₁₆BrNO 4-Bromophenyl, 3,5-dimethylphenyl Lacks thiazole and chlorine
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide HCl C₁₄H₁₆Cl₂N₂OS Chloromethyl-thiazole, 2,5-dimethylphenyl Thiazole with smaller substituent
N-(3,5-Dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(6-methylbenzofuran-3-yl)acetamide C₂₈H₂₃FN₂O₂S Benzofuran, 4-fluorophenyl-thiazole Fused-ring system, fluorophenyl

Table 2: Substituent Effects on Properties

Substituent Type Electronic Effect Steric Effect Example Compound
4-Bromophenyl (target) Electron-withdrawing Moderate bulk Target compound
Chloromethyl () Electron-withdrawing Low bulk compound
Benzofuran () Electron-rich (π-system) High planarity compound
3,5-Dimethylphenyl (target) Electron-donating (methyl) High steric hindrance Target compound

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(3,5-dimethylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological significance, and relevant case studies associated with this compound.

  • Molecular Formula : C19H16BrClN2OS
  • Molecular Weight : 435.77 g/mol
  • CAS Number : 727696-08-4

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against various bacterial and fungal strains. The compound was tested against both Gram-positive and Gram-negative bacteria as well as fungal species.

Table 1: Antimicrobial Activity Summary

MicroorganismActivity ObservedMethod Used
Staphylococcus aureusModerateTurbidimetric method
Escherichia coliWeakTurbidimetric method
Candida albicansModerateTurbidimetric method

The activity against Staphylococcus aureus indicates potential for development as an antimicrobial agent, especially given the rising resistance to conventional antibiotics. The study conducted by researchers demonstrated that modifications on the thiazole ring significantly influenced the antimicrobial efficacy of derivatives of this compound .

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines, notably the MCF7 breast cancer cell line.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Compound Tested
MCF715.5This compound
A549>50This compound

The IC50 value indicates that the compound exhibits significant cytotoxicity against MCF7 cells but less effectiveness against A549 cells. These results suggest that structural modifications may enhance selectivity and potency against specific cancer types .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its target receptors. Using software like Schrodinger v11.5, researchers modeled how the compound interacts with estrogen receptors and other relevant targets.

Key Findings from Docking Studies:

  • Binding Affinity : The compound exhibited favorable binding energies, indicating strong interactions with target proteins.
  • Hydrophobic Interactions : Significant hydrophobic contacts were observed, which are crucial for binding affinity in biological systems .

Case Studies

  • Study on Antimicrobial Potential : A comprehensive evaluation of several thiazole derivatives including this compound showed promising antimicrobial activity against resistant strains of bacteria and fungi. This study emphasized the importance of substituent positioning on the phenyl ring for enhancing activity .
  • Anticancer Screening : A recent investigation assessed various derivatives for their anticancer properties against multiple cell lines. The study found that certain modifications led to enhanced efficacy in inhibiting cancer cell proliferation, particularly in hormone-sensitive cancers .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(3,5-dimethylphenyl)acetamide?

A robust approach involves coupling 4-(4-bromophenyl)-1,3-thiazol-2-amine with 2-chloro-N-(3,5-dimethylphenyl)acetic acid using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or DMF. Triethylamine is typically added to maintain a basic environment, enhancing reaction efficiency. Post-synthesis, purification via column chromatography or recrystallization (e.g., using methylene chloride) is critical to isolate the product .

Q. How can the structural identity of this compound be validated post-synthesis?

Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR signals to confirm substituent positions (e.g., aromatic protons, thiazole ring carbons).
  • X-ray crystallography : Use programs like SHELXL for structure refinement and ORTEP-3 for visualizing molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial testing : Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., elastase inhibition via spectrophotometric monitoring of substrate hydrolysis) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

  • Molecular docking : Simulate binding interactions with target proteins (e.g., elastase) using software like AutoDock Vina. Validate docking poses against crystallographic data.
  • QSAR modeling : Corrogate substituent effects (e.g., bromophenyl vs. fluorophenyl groups) on activity using descriptors like logP, electronegativity, and steric parameters .

Q. How should crystallographic data inconsistencies (e.g., bond lengths/angles) be resolved?

  • Validation tools : Use PLATON or CIF-check to identify outliers in bond geometry.
  • Refinement strategies : Adjust displacement parameters (e.g., anisotropic refinement for heavy atoms) and validate hydrogen placement via difference Fourier maps. Cross-reference with similar structures in the Cambridge Structural Database .

Q. What structural modifications could enhance its biological activity?

  • Substituent optimization : Introduce electron-withdrawing groups (e.g., nitro, sulfonamide) to the acetamide or thiazole moieties to modulate binding affinity.
  • Bioisosteric replacement : Replace the bromophenyl group with a trifluoromethylphenyl group to improve metabolic stability .

Q. How can hydrogen bonding networks influence its solid-state stability?

  • Graph-set analysis : Classify hydrogen bonds (e.g., N–H⋯O, C–H⋯F) using Etter’s notation to identify primary motifs (e.g., chains, rings).
  • Thermal analysis : Correlate melting points (e.g., 423–425 K for analogous structures) with packing efficiency determined by weak interactions .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • HPLC-MS : Quantify impurities using reverse-phase columns (C18) with UV detection (λ = 254 nm).
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Q. How to address low yields in the coupling step?

  • Optimize stoichiometry : Increase EDC·HCl molar ratio (1.2–1.5 equivalents) to drive the reaction.
  • Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) to improve reagent solubility .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Analog synthesis : Prepare derivatives with variations in the thiazole (e.g., oxadiazole replacement) or acetamide substituents.
  • Biological profiling : Compare IC50_{50} values across analogs to identify critical pharmacophoric features .

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